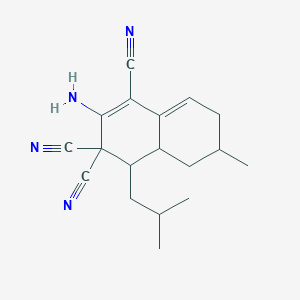![molecular formula C16H15ClN2O B6060563 5-chloro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6060563.png)
5-chloro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole is a chemical compound that has been widely researched due to its potential therapeutic properties. This compound is a benzimidazole derivative that has shown promise in treating various diseases, including cancer and inflammation.
Wirkmechanismus
The mechanism of action of 5-chloro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole is not fully understood. However, it has been suggested that this compound may work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models. In addition, it has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-chloro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole in lab experiments is its low toxicity profile. This compound has been shown to have minimal side effects, making it a safe option for testing in animal models. However, one limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to animals or to use it in certain assays.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole. One area of research is to further elucidate the mechanism of action of this compound. This will help to better understand how it works and may lead to the development of more effective therapeutic agents. Another area of research is to test the efficacy of this compound in clinical trials. This will help to determine whether it is a safe and effective treatment option for various diseases. Finally, researchers may also investigate ways to improve the solubility of this compound, which will make it easier to use in lab experiments and clinical trials.
Conclusion
In conclusion, this compound is a promising compound that has shown potential in treating various diseases, including cancer and inflammation. The synthesis method for this compound is relatively simple, and it has a low toxicity profile, making it a safe option for further research. While the mechanism of action of this compound is not fully understood, it has been shown to have several biochemical and physiological effects. Future research on this compound may lead to the development of new and effective therapeutic agents.
Synthesemethoden
The synthesis of 5-chloro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole involves the reaction of 4-methylphenol with 2-chloroethylamine hydrochloride to form 2-(4-methylphenoxy)ethylamine. This intermediate is then reacted with o-phenylenediamine to produce the final product, this compound. The yield of this synthesis method is approximately 50%, and the purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole has been extensively studied for its potential therapeutic properties. This compound has shown promise in treating various types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
6-chloro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-10-3-6-13(7-4-10)20-11(2)16-18-14-8-5-12(17)9-15(14)19-16/h3-9,11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBBNRKQHADNNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C2=NC3=C(N2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6060482.png)
![1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6060501.png)
![1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine](/img/structure/B6060507.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6060516.png)
![5-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6060528.png)
![5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B6060531.png)

![7-[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6060543.png)

![2-[1-(2-ethoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6060548.png)

![N-cyclopropyl-3-[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B6060557.png)
![1-(2-methoxyethyl)-N-[2-(methylthio)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6060572.png)
![N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B6060583.png)